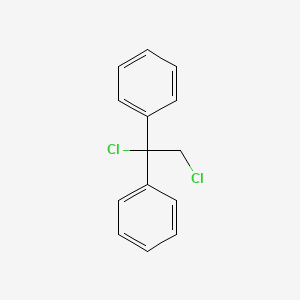
1,1'-(1,2-Dichloroethane-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-1,2-dichloroethane is an organic compound characterized by the presence of two phenyl groups and two chlorine atoms attached to an ethane backbone. This compound is part of the broader class of chlorinated hydrocarbons, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1,1-Diphenyl-1,2-dichloroethane typically involves the chlorination of diphenylethane. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the ethane backbone. Industrial production methods often utilize a fixed bed catalyst to facilitate the chlorination process, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1,1-Diphenyl-1,2-dichloroethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions typically involve the removal of chlorine atoms, leading to the formation of less chlorinated products.
Substitution: The chlorine atoms in 1,1-Diphenyl-1,2-dichloroethane can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-1,2-dichloroethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of other chlorinated hydrocarbons and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-1,2-dichloroethane involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress, disrupt cellular membranes, and interfere with normal cellular functions. These effects are mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways .
Comparación Con Compuestos Similares
1,1-Diphenyl-1,2-dichloroethane is similar to other chlorinated hydrocarbons, such as dichlorodiphenyldichloroethane (DDD) and 1,2-dichloroethane. it is unique in its specific structural arrangement and the presence of two phenyl groups, which confer distinct chemical and physical properties. Similar compounds include:
Dichlorodiphenyldichloroethane (DDD): An organochlorine insecticide with similar structural features but different applications.
1,2-Dichloroethane: Commonly used in the production of vinyl chloride and as a solvent in various industrial processes .
Propiedades
Número CAS |
59856-00-7 |
|---|---|
Fórmula molecular |
C14H12Cl2 |
Peso molecular |
251.1 g/mol |
Nombre IUPAC |
(1,2-dichloro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H12Cl2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
CAIWDWJZVLBZBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCl)(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


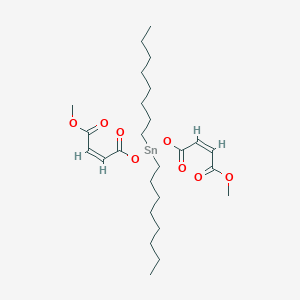
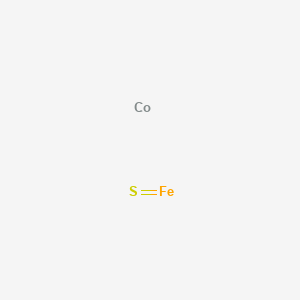
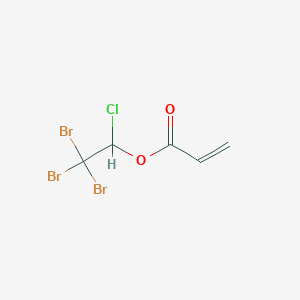
![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)

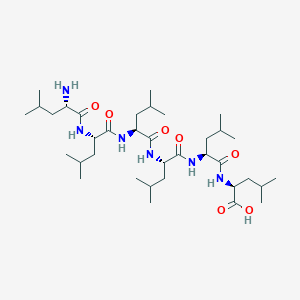
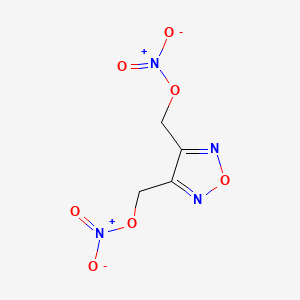
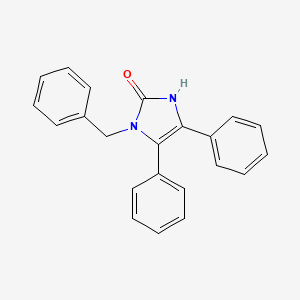
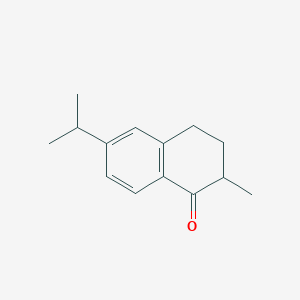
![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
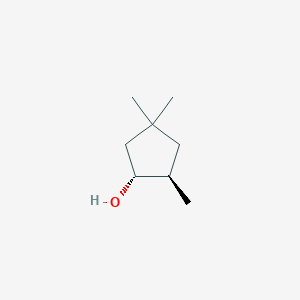
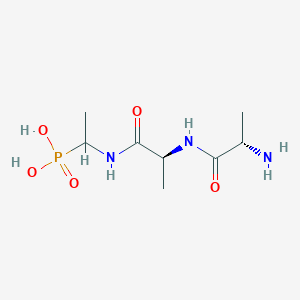
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)
